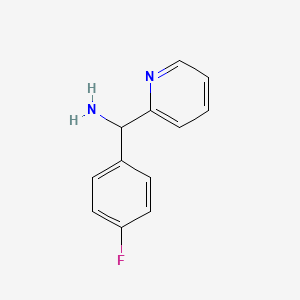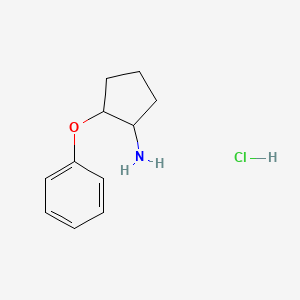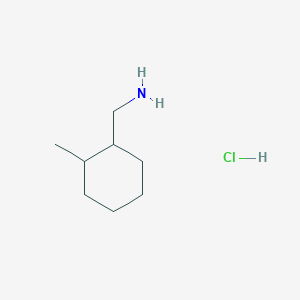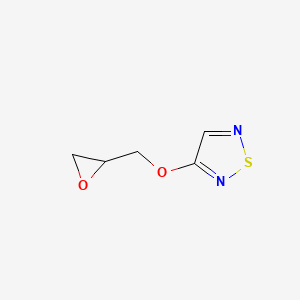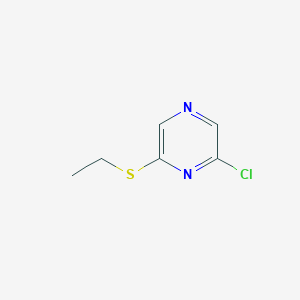
2-chloro-6-(ethylsulfanyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-(ethylsulfanyl)pyrazine is an organic compound with the molecular formula C6H7ClN2S It is a pyrazine derivative, characterized by the presence of a chlorine atom at the second position and an ethylsulfanyl group at the sixth position of the pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(ethylsulfanyl)pyrazine typically involves the chlorination of 6-(ethylsulfanyl)pyrazine. One common method is the reaction of 6-(ethylsulfanyl)pyrazine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-chloro-6-(ethylsulfanyl)pyrazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents such as acetonitrile or water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrazine derivatives.
科学的研究の応用
2-chloro-6-(ethylsulfanyl)pyrazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-chloro-6-(ethylsulfanyl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The ethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The chlorine atom can participate in hydrogen bonding or halogen bonding interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
2-chloro-6-(ethylsulfanyl)pyrazine can be compared with other pyrazine derivatives, such as:
2-chloro-6-(methylsulfanyl)pyrazine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group. It may exhibit different reactivity and biological activity due to the smaller size of the methyl group.
2-chloro-6-(phenylsulfanyl)pyrazine: Contains a phenylsulfanyl group, which can significantly alter the compound’s physical and chemical properties, including its solubility and reactivity.
2-chloro-6-(butylsulfanyl)pyrazine: Features a butylsulfanyl group, which can affect the compound’s lipophilicity and biological activity.
特性
IUPAC Name |
2-chloro-6-ethylsulfanylpyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c1-2-10-6-4-8-3-5(7)9-6/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGWHOVGCDJWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CN=CC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B6143264.png)
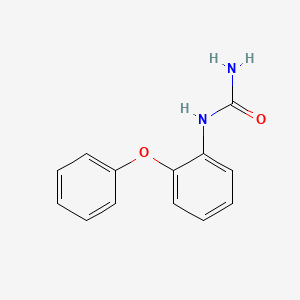
![2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B6143274.png)
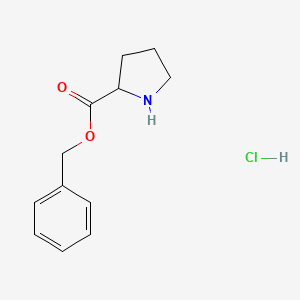
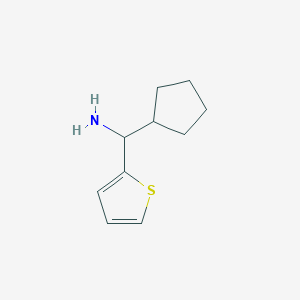
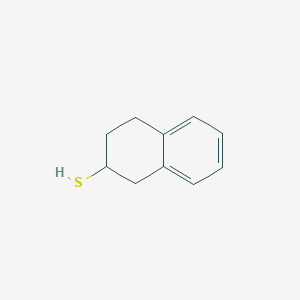
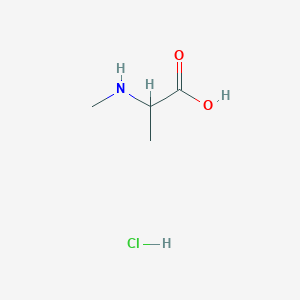
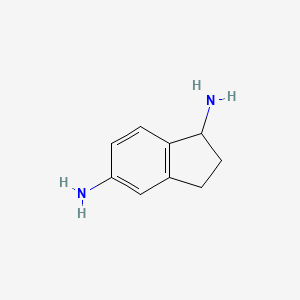

![3-{[(2,6-dichlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B6143334.png)
